molecular formula C13H16Br2N2 B14329886 1,1'-Methylenebis(4-methylpyridin-1-ium) dibromide CAS No. 106942-50-1

1,1'-Methylenebis(4-methylpyridin-1-ium) dibromide

Cat. No.: B14329886
CAS No.: 106942-50-1
M. Wt: 360.09 g/mol
InChI Key: YHJQEOAQVGEECJ-UHFFFAOYSA-L
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Description

1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide: is a chemical compound with the molecular formula C13H16Br2N2 . It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide can be synthesized through a reaction between 4-methylpyridine and dibromomethane . The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

2C6H7N+CH2Br2C13H16Br2N22 \text{C}_6\text{H}_7\text{N} + \text{CH}_2\text{Br}_2 \rightarrow \text{C}_{13}\text{H}_{16}\text{Br}_2\text{N}_2 2C6​H7​N+CH2​Br2​→C13​H16​Br2​N2​

Industrial Production Methods: In an industrial setting, the synthesis of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is scaled up by using larger quantities of the reactants and optimizing the reaction conditions to maximize yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as or .

    Reduction: Reduction can be achieved using reducing agents like or .

    Substitution: The bromide ions in the compound can be substituted with other anions such as or using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Silver nitrate in aqueous solution.

Major Products Formed:

    Oxidation: Formation of corresponding derivatives.

    Reduction: Formation of .

    Substitution: Formation of or .

Scientific Research Applications

1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in studies involving cell membrane permeability and ion transport.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide involves its interaction with cellular membranes and proteins. The positively charged nitrogen atoms in the compound can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. Additionally, the compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity.

Comparison with Similar Compounds

  • 1,1’-Methylenebis(4-pyridinium) dibromide
  • 1,1’-Methylenebis(4-ethylpyridinium) dibromide
  • 1,1’-Methylenebis(4-phenylpyridinium) dibromide

Comparison: 1,1’-Methylenebis(4-methylpyridin-1-ium) dibromide is unique due to the presence of methyl groups on the pyridine rings, which can influence its chemical reactivity and interaction with biological systems. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

106942-50-1

Molecular Formula

C13H16Br2N2

Molecular Weight

360.09 g/mol

IUPAC Name

4-methyl-1-[(4-methylpyridin-1-ium-1-yl)methyl]pyridin-1-ium;dibromide

InChI

InChI=1S/C13H16N2.2BrH/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15;;/h3-10H,11H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

YHJQEOAQVGEECJ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=[N+](C=C1)C[N+]2=CC=C(C=C2)C.[Br-].[Br-]

Origin of Product

United States

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